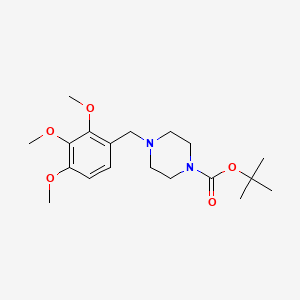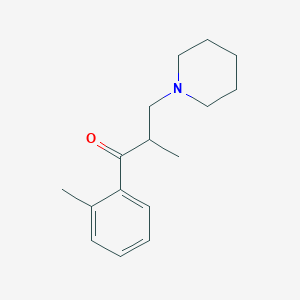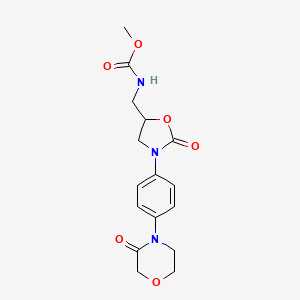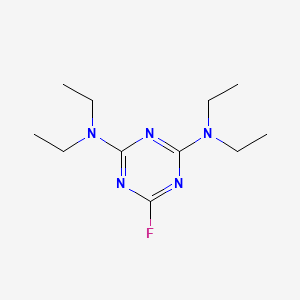
s-Triazine, 2,4-bis(diethylamino)-6-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
s-Triazine, 2,4-bis(diethylamino)-6-fluoro- is a derivative of the s-triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science. The compound features a triazine ring substituted with diethylamino groups at the 2 and 4 positions and a fluorine atom at the 6 position. This unique structure imparts specific chemical and physical properties that make it valuable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2,4-bis(diethylamino)-6-fluoro- typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with diethylamine and a fluorinating agent. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the selective substitution at the desired positions.
-
Step 1: Formation of Intermediate
- Cyanuric chloride is reacted with diethylamine in the presence of a base such as triethylamine to form 2,4-bis(diethylamino)-6-chloro-s-triazine.
- Reaction conditions: Room temperature, inert atmosphere.
-
Step 2: Fluorination
- The intermediate 2,4-bis(diethylamino)-6-chloro-s-triazine is then treated with a fluorinating agent such as potassium fluoride or cesium fluoride to replace the chlorine atom with a fluorine atom.
- Reaction conditions: Elevated temperature, inert atmosphere.
Industrial Production Methods
Industrial production of s-Triazine, 2,4-bis(diethylamino)-6-fluoro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of automated systems for reagent addition and product isolation further enhances the scalability and reproducibility of the process.
Analyse Chemischer Reaktionen
Types of Reactions
s-Triazine, 2,4-bis(diethylamino)-6-fluoro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the fluorine-substituted position, where nucleophiles such as amines or thiols replace the fluorine atom.
Oxidation and Reduction: The diethylamino groups can participate in oxidation and reduction reactions, leading to the formation of corresponding N-oxides or reduced amines.
Hydrolysis: The triazine ring can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols; conditions include room temperature to elevated temperatures, depending on the nucleophile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid; conditions include room temperature to mild heating.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride; conditions include room temperature to mild heating.
Hydrolysis: Acidic or basic aqueous solutions; conditions include room temperature to reflux.
Major Products Formed
Nucleophilic Substitution: Formation of substituted triazines with various functional groups.
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amines.
Hydrolysis: Formation of amines and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
s-Triazine, 2,4-bis(diethylamino)-6-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of s-Triazine, 2,4-bis(diethylamino)-6-fluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino groups and the fluorine atom contribute to the compound’s binding affinity and specificity. The triazine ring can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
s-Triazine, 2,4-bis(diethylamino)-6-fluoro- can be compared with other triazine derivatives, such as:
2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.
2,4-Bis(diethylamino)-6-chloro-s-triazine: An intermediate in the synthesis of the fluorinated compound.
2,4,6-Triamino-1,3,5-triazine: Known for its use in the production of melamine resins.
2,4-Bis(ethylamino)-6-chloro-1,3,5-triazine: Used as a herbicide (simazine).
The uniqueness of s-Triazine, 2,4-bis(diethylamino)-6-fluoro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
1598-99-8 |
|---|---|
Molekularformel |
C11H20FN5 |
Molekulargewicht |
241.31 g/mol |
IUPAC-Name |
2-N,2-N,4-N,4-N-tetraethyl-6-fluoro-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H20FN5/c1-5-16(6-2)10-13-9(12)14-11(15-10)17(7-3)8-4/h5-8H2,1-4H3 |
InChI-Schlüssel |
WTMOZNHTKZENIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NC(=NC(=N1)F)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Hydroxyphenyl)-2-[4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)butan-2-ylamino]ethanone](/img/structure/B15293473.png)
![[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene](/img/structure/B15293474.png)
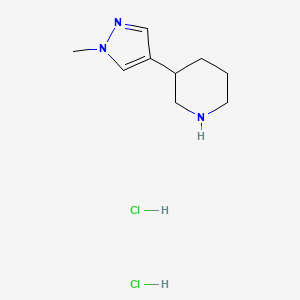
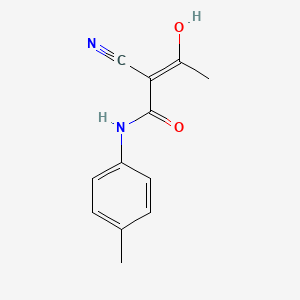
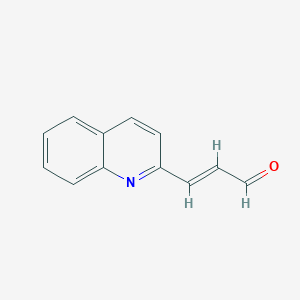
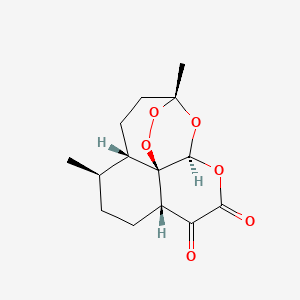
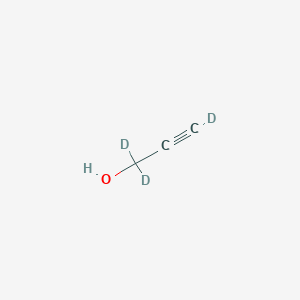
![7-Fluorobenzo[b]thiophene-4-carbaldehyde](/img/structure/B15293515.png)
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]propanoate](/img/structure/B15293523.png)
